4'-(3,3-Dimethyl-1-triazeno)acetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(3,3-Dimethyl-1-triazeno)acetophenone is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems and its potential as an antifeeding agent .
Vorbereitungsmethoden
The synthesis of 4’-(3,3-Dimethyl-1-triazeno)acetophenone typically involves the reaction of acetophenone derivatives with triazene compounds. One common method includes the reaction of acetophenone with 3,3-dimethyl-1-triazeno in the presence of a catalyst under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4’-(3,3-Dimethyl-1-triazeno)acetophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into simpler compounds.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Wissenschaftliche Forschungsanwendungen
4’-(3,3-Dimethyl-1-triazeno)acetophenone has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4’-(3,3-Dimethyl-1-triazeno)acetophenone involves its interaction with biological molecules. It can inhibit specific enzymes and disrupt metabolic pathways, leading to its antifeeding and antitumor effects . The molecular targets and pathways involved include cyclic AMP phosphodiesterase and DNA alkylation .
Vergleich Mit ähnlichen Verbindungen
4’-(3,3-Dimethyl-1-triazeno)acetophenone is unique due to its specific triazeno group, which imparts distinct chemical and biological properties. Similar compounds include:
5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide: Known for its antitumor activity.
3,4-Dimethylacetophenone: Used as a starting reagent in various chemical syntheses. These compounds share some structural similarities but differ in their specific applications and effects.
Eigenschaften
CAS-Nummer |
52416-18-9 |
---|---|
Molekularformel |
C10H13N3O |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
1-[4-(dimethylaminodiazenyl)phenyl]ethanone |
InChI |
InChI=1S/C10H13N3O/c1-8(14)9-4-6-10(7-5-9)11-12-13(2)3/h4-7H,1-3H3 |
InChI-Schlüssel |
ZBVFWULSOYHNON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.